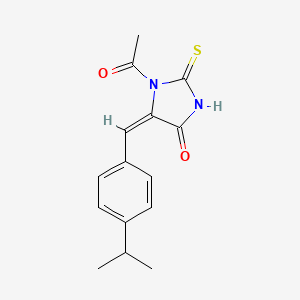![molecular formula C21H16Cl2N2O6S B15040324 (2,6-dichloro-4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B15040324.png)
(2,6-dichloro-4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-DICHLORO-4-{[(5E)-1-(4-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as chlorinated phenyl rings, ethoxy groups, and a diazinane ring
Preparation Methods
The synthesis of 2-(2,6-DICHLORO-4-{[(5E)-1-(4-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of ethoxybenzene with suitable reagents to introduce the necessary functional groups.
Diazinane Ring Formation: The intermediate is then reacted with other compounds to form the diazinane ring structure.
Chlorination: The final step involves the chlorination of the phenyl rings to introduce the chlorine atoms at the desired positions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
2-(2,6-DICHLORO-4-{[(5E)-1-(4-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,6-DICHLORO-4-{[(5E)-1-(4-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-DICHLORO-4-{[(5E)-1-(4-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar compounds to 2-(2,6-DICHLORO-4-{[(5E)-1-(4-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID include:
2,6-Dichlorobenzoic Acid: A simpler compound with similar chlorinated phenyl rings but lacking the complex diazinane structure.
4-Methoxyphenylacetic Acid: Contains a methoxy group and phenylacetic acid structure but lacks the chlorinated phenyl rings and diazinane ring.
2,6-Dichlorophenoxyacetic Acid: Similar in having chlorinated phenyl rings and an acetic acid group but differs in the absence of the diazinane ring and ethoxy group.
The uniqueness of 2-(2,6-DICHLORO-4-{[(5E)-1-(4-ETHOXYPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its complex structure, which provides specific interactions with molecular targets, making it valuable for various scientific applications.
Properties
Molecular Formula |
C21H16Cl2N2O6S |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-[(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H16Cl2N2O6S/c1-2-30-13-5-3-12(4-6-13)25-20(29)14(19(28)24-21(25)32)7-11-8-15(22)18(16(23)9-11)31-10-17(26)27/h3-9H,2,10H2,1H3,(H,26,27)(H,24,28,32)/b14-7+ |
InChI Key |
PWFOEBYNANSLCA-VGOFMYFVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)/C(=O)NC2=S |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B15040244.png)
![3-(5-methyl-2-furyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15040258.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15040264.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15040273.png)
![2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl benzoate](/img/structure/B15040275.png)
![(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15040282.png)
![Butyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methylquinoxalin-2-yl)amino]benzoate](/img/structure/B15040288.png)
![N'-[(Z)-pyridin-3-ylmethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B15040295.png)
![[3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B15040304.png)
![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B15040305.png)
![6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15040313.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B15040314.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15040326.png)
